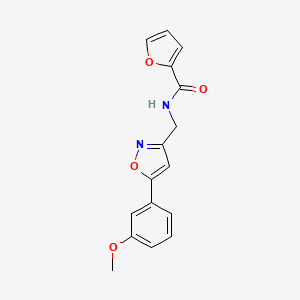
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The empirical formula of a similar compound, “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine”, is C11H12N2O2, and its molecular weight is 204.23 . The structure of isoxazole derivatives can be influenced by various factors, including solvents, flexibility, and the presence/absence of amide–amide interactions .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Research indicates that derivatives structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide have been synthesized and evaluated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting in vivo efficacy in mouse models of trypanosomal infection. This suggests a potential application in developing treatments for diseases such as sleeping sickness and malaria (Ismail et al., 2004).
Cytotoxicity Studies
Derivatives have been synthesized and assessed for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research provides a foundation for the development of new chemotherapeutic agents based on the structural framework of this compound and its analogs (Hassan et al., 2014).
Antimicrobial Activities
Novel benzodifuranyl and triazines derived from similar compounds have demonstrated significant anti-inflammatory and analgesic properties, as well as inhibitory activities against COX-2 enzymes. These findings suggest the potential for these compounds to serve as bases for developing new anti-inflammatory drugs or analgesics (Abu‐Hashem et al., 2020).
Targeting the Nucleus of Plasmodium falciparum
The diamidine DB75, closely related to the furan carboxamide structure, targets the nucleus of Plasmodium falciparum, indicating its mechanism of action involves interaction with nuclear components to inhibit parasite maturation. This provides insights into how similar compounds could be designed to target the nucleus of pathogens for therapeutic purposes (Purfield et al., 2009).
Anti-Bacterial Activities Against Drug-Resistant Strains
N-(4-bromophenyl)furan-2-carboxamide and its analogs have shown potent in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This highlights the compound's potential application in addressing the growing issue of antibiotic resistance (Siddiqa et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with isoxazole and furan moieties have been found to exhibit a wide range of biological activities . They have been associated with various therapeutic potentials such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mode of Action
The therapeutic effects of similar compounds are often due to their interaction with specific cellular targets, leading to changes in cellular function . For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain .
Biochemical Pathways
For example, some isoxazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, thereby affecting the prostaglandin synthesis pathway .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects such as anti-inflammatory, analgesic, or anticancer activities .
Eigenschaften
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-5-2-4-11(8-13)15-9-12(18-22-15)10-17-16(19)14-6-3-7-21-14/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCGUIOMKIVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)
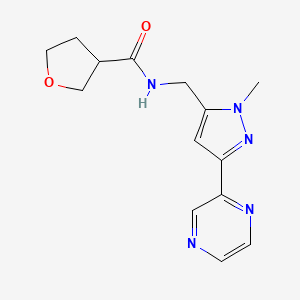
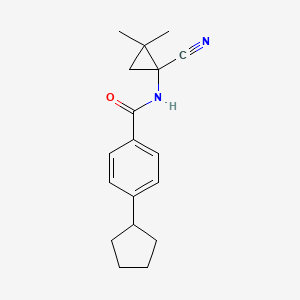

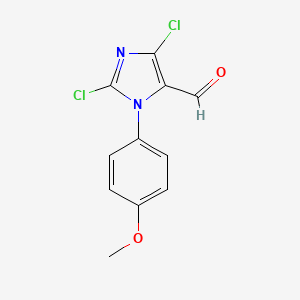
![2-Cyclopropyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2998760.png)
![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)
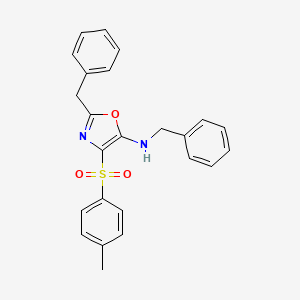

![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
